![molecular formula C13H11N3S2 B14009031 3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile CAS No. 74013-15-3](/img/structure/B14009031.png)
3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with amino, benzylideneamino, methylsulfanyl, and carbonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-amino-4-methylthiophene-2-carbonitrile with benzaldehyde in the presence of a suitable catalyst to form the benzylideneamino derivative. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can optimize reaction conditions and kinetics, allowing for the scalable synthesis of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylideneamino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Alkylated or acylated thiophene derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-(1-amino-2-cyanovinyl)furazan: A compound with similar functional groups but a different heterocyclic core.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound with a furazan ring and similar substituents.
Uniqueness
3-amino-4-(benzylideneamino)-5-methylsulfanyl-thiophene-2-carbonitrile is unique due to its specific combination of functional groups and the thiophene core, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
74013-15-3 |
|---|---|
Fórmula molecular |
C13H11N3S2 |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
3-amino-4-(benzylideneamino)-5-methylsulfanylthiophene-2-carbonitrile |
InChI |
InChI=1S/C13H11N3S2/c1-17-13-12(11(15)10(7-14)18-13)16-8-9-5-3-2-4-6-9/h2-6,8H,15H2,1H3 |
Clave InChI |
JUPAVQPPAQADQB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(S1)C#N)N)N=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


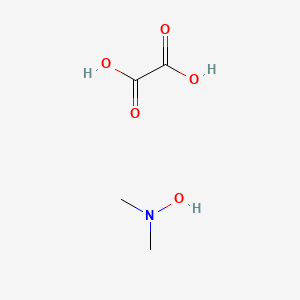

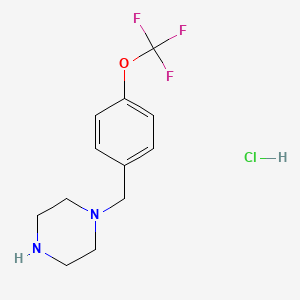
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid](/img/structure/B14008970.png)
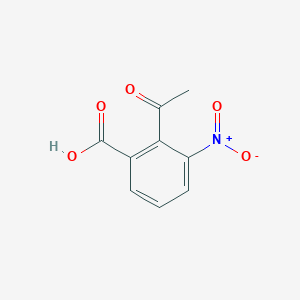
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
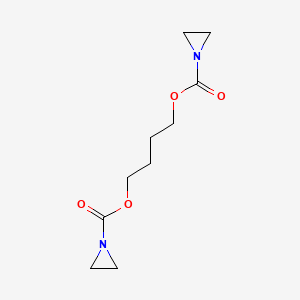
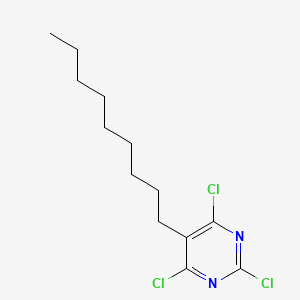

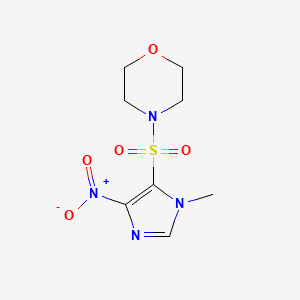
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
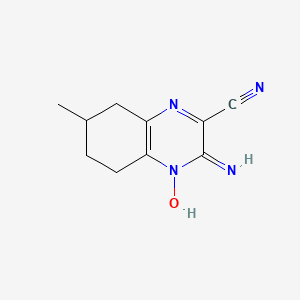
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
